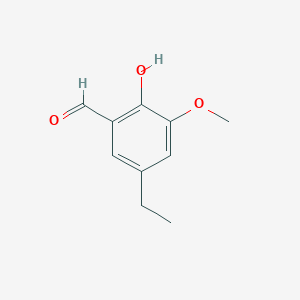

5-Ethyl-2-hydroxy-3-methoxybenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-Ethyl-2-hydroxy-3-methoxybenzaldehyde” is a chemical compound . It is similar to other methoxybenzaldehydes, which are important groups of benzoate derivatives found in plants . Some of these compounds exhibit refreshing fragrance and can be used as flavoring ingredients in food and cosmetics .

Synthesis Analysis

The synthesis of similar compounds like “2-Hydroxy-5-methoxybenzaldehyde” has been studied. It is produced by the Reimer-Tiemann reaction on 4-methoxyphenol with a 79% yield . It can also be reduced by sodium borohydride in ethanol to form 2-hydroxy-5-methoxybenzyl alcohol .Chemical Reactions Analysis

“2-Hydroxy-5-methoxybenzaldehyde” reacts with malononitrile to form 2-imino-6-methoxy-2H-1-benzopyran-3-carbonitrile . It can also be reduced by sodium borohydride in ethanol to form 2-hydroxy-5-methoxybenzyl alcohol .科学的研究の応用

Chemical Reactions and Derivatives

5-Ethyl-2-hydroxy-3-methoxybenzaldehyde participates in various chemical reactions, such as the Knoevenagel Reaction, yielding a range of derivatives. Yasuda and Midorikawa (1966) found that substituted 2-hydroxybenzaldehydes can react with ethyl cyanoacetate to produce different coumarin derivatives, demonstrating the versatility of this compound in synthetic chemistry (Yasuda & Midorikawa, 1966).

Thermophysical Properties

The thermophysical properties of several solid aldehydes, including derivatives of 2-hydroxybenzaldehyde, were studied using differential scanning calorimetry (DSC). Temprado, Roux, and Chickos (2008) report temperatures, enthalpies, entropies of fusion, and heat capacities, highlighting the compound's relevance in materials science (Temprado, Roux, & Chickos, 2008).

Catalysis

A study by Ghorbanloo and Alamooti (2017) describes the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, involving 2-hydroxy-3-methoxybenzaldehyde. This complex acts as a catalyst for the oxidation of primary alcohols and hydrocarbons, indicating its potential in catalytic applications (Ghorbanloo & Alamooti, 2017).

Schiff Base Compounds

Güler et al. (2012) synthesized benzyloxybenzaldehyde derivatives from 2-hydroxy-3-methoxybenzaldehyde and studied their metal ion binding properties. These Schiff base compounds demonstrate the potential of this compound in creating complex molecules with specific binding capabilities (Güler et al., 2012).

Antioxidant Activity

Rijal, Haryadi, and Anwar (2022) explored the synthesis of chalcone derivatives from halogenated vanillin (which includes 2-hydroxy-3-methoxybenzaldehyde) and evaluated their antioxidant activities. Their findings highlight the potential of this compound in developing antioxidants (Rijal, Haryadi, & Anwar, 2022).

特性

IUPAC Name |

5-ethyl-2-hydroxy-3-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-7-4-8(6-11)10(12)9(5-7)13-2/h4-6,12H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSHWKKGQACCKOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1)OC)O)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-3,4-dimethylaniline](/img/structure/B2432573.png)

![ethyl 4-[({[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2432575.png)

![N-(3-fluoro-4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2432582.png)

![Methyl 1-{[(2,6-dichloropyridin-3-yl)sulfonyl]oxy}naphthalene-2-carboxylate](/img/structure/B2432586.png)

![N-(3-chloro-4-methylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2432588.png)

![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2432589.png)

![5,6-dichloro-N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-(propan-2-yl)pyridine-3-carboxamide](/img/structure/B2432593.png)